6-(Trifluoromethoxy)quinazolin-4(3H)-one
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Overview
Description
6-(Trifluoromethoxy)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The trifluoromethoxy group at the 6th position of the quinazolinone ring enhances the compound’s chemical stability and biological activity, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)quinazolin-4(3H)-one can be achieved through various methods. One common approach involves the palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines . This method offers high efficiency and broad substrate scope, yielding the desired product in excellent yields.
Another method involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . This green and efficient method uses fluorescein as a photocatalyst and does not require a metal catalyst, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The palladium-catalyzed method is preferred for its high efficiency, while the visible light-induced method is favored for its eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can yield reduced quinazolinone derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
6-(Trifluoromethoxy)quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the trifluoromethoxy group.
2-(Trifluoromethyl)quinazolin-4(3H)-one: A similar compound with a trifluoromethyl group at the 2nd position.
4-(3H)-Quinazolinone derivatives: Various derivatives with different substituents at different positions.
Uniqueness
6-(Trifluoromethoxy)quinazolin-4(3H)-one is unique due to the presence of the trifluoromethoxy group at the 6th position, which enhances its chemical stability and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-(trifluoromethoxy)-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)16-5-1-2-7-6(3-5)8(15)14-4-13-7/h1-4H,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTCNNMXXXMEFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594838 |
Source
|
Record name | 6-(Trifluoromethoxy)quinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179246-09-4 |
Source
|
Record name | 6-(Trifluoromethoxy)quinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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